![molecular formula C22H21N3O2S B2372152 Benzo[d]thiazol-2-yl(4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl)methanone CAS No. 1208824-93-4](/img/structure/B2372152.png)
Benzo[d]thiazol-2-yl(4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl)methanone
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Overview
Description
“Benzo[d]thiazol-2-yl(4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl)methanone” is a chemical compound with a wide range of potential applications in scientific experiments and industry. It has been found in the synthesis of new benzothiazole based anti-tubercular compounds .
Synthesis Analysis
The synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions . A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis
The structure of the synthesized compounds was analyzed based on IR, 1H, 13C NMR and mass spectral data .Chemical Reactions Analysis
The obtained intermediate compounds substituted N-(Benzo[d]thiazol-2-yl)-2-(phenylamino) benzamides were treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Physical And Chemical Properties Analysis
The molecular weight of “Benzo[d]thiazol-2-yl(4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl)methanone” is 391.49.Scientific Research Applications
Anti-Inflammatory Properties
- Synthesis and Characterization : The compound was synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. Intermediate compounds were further treated to yield the final derivatives .
- In Vitro Activity : Among the series, compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties demonstrated the highest IC50 values for COX-1 inhibition (11.34 µM and 11.21 µM, respectively). These same compounds also showed excellent COX-2 selectivity indices (SI) .
- Albumin Denaturation Inhibition : Compounds 8b and 9b exhibited significant inhibition of albumin denaturation .
- Molecular Docking Studies : Computational studies supported the binding of these potent compounds to their protein receptors .
Anti-Proliferative Activity
Another study explored the anti-proliferation properties of related compounds. Although not directly focused on the specific compound , it provides relevant insights:
- Cytotoxicity : Derivatives exhibited potent cytotoxicity against human cancer cell lines (MGC-803, HepG-2, T24, and NCI-H460) .
Anti-Mycobacterial Chemotypes
While not directly related to the compound, this research sheds light on benzo[d]thiazole-based derivatives:
- Design and Synthesis : Researchers designed and synthesized benzo[d]thiazol-2-yl(piperazin-1-yl)methanones from N-benzyl benzo[d]thiazole-2-carboxamides and alicyclic piperazines .
Analgesic Activities
Although not specific to the compound, other benzothiazole derivatives have shown potent anti-inflammatory and analgesic activities .
properties
IUPAC Name |
[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-[(1R)-2-phenylcyclopropyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2S/c26-21(17-14-16(17)15-6-2-1-3-7-15)24-10-12-25(13-11-24)22(27)20-23-18-8-4-5-9-19(18)28-20/h1-9,16-17H,10-14H2/t16?,17-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUPWZAMHTWBRQD-ZYMOGRSISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2CC2C3=CC=CC=C3)C(=O)C4=NC5=CC=CC=C5S4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C(=O)[C@@H]2CC2C3=CC=CC=C3)C(=O)C4=NC5=CC=CC=C5S4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzo[d]thiazol-2-yl(4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl)methanone |
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